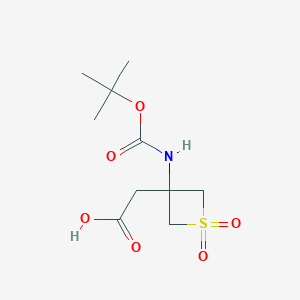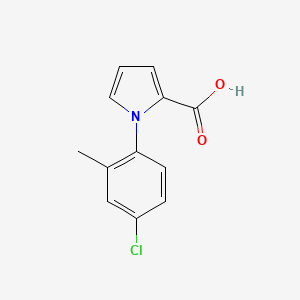![molecular formula C20H20N2O4 B3008257 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1421477-97-5](/img/structure/B3008257.png)
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been studied for their biological properties, such as inhibition of aminopeptidase N and anti-angiogenic activity , as well as antiproliferative activities against various human cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions . For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved with high yields through a sequence of reactions starting from N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol . Similarly, the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide was performed using amination and cyclization of epichlorohydrin, followed by a reaction with N-substituted ethyl carbamate . These methods provide a basis for the potential synthesis of the compound , suggesting that a similar multi-step synthetic approach could be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been identified using various spectroscopic techniques, including infrared (IR) and mass spectrometry (MS), as well as nuclear magnetic resonance (NMR) spectroscopy . These techniques allow for the assignment of characteristic peaks and the confirmation of the molecular structure of synthesized compounds. The molecular structure analysis is crucial for confirming the identity of the compound and ensuring the purity of the synthesized material.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by their specificity and high yields. The reactions are carefully designed to proceed under mild conditions, which is advantageous for the synthesis of complex organic molecules . The use of catalysts and phase transfer catalysts, such as tetrabutylammonium bromide, is common to increase the efficiency of the reactions . The chemical reactions are also tailored to protect functional groups and to avoid unwanted side reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are inferred from their structural features and the presence of functional groups. For instance, the hydroxamic acid-based inhibitor of aminopeptidase N contains a metal-chelating hydroxamate group, which is essential for its inhibitory activity . The presence of such functional groups can influence the solubility, stability, and reactivity of the compound. The physical properties, such as melting point and solubility, are also determined by the overall molecular structure and can be crucial for the compound's biological activity and pharmacokinetic profile.
Aplicaciones Científicas De Investigación
Anticancer Activity and Molecular Inhibition
A study by Altıntop et al. (2018) explored the synthesis and evaluation of 1,3,4-oxadiazole derivatives as potential Akt and FAK inhibitors, highlighting their potent anticancer properties against human lung adenocarcinoma and rat glioma cell lines. These compounds were evaluated for their effects on apoptosis, caspase-3 activation, and mitochondrial membrane potential, demonstrating significant cytotoxic effects and potential as orally bioavailable anticancer agents (Altıntop et al., 2018).
Synthesis and Structural Analysis
Gouda et al. (2022) detailed the synthesis and structural analysis of a compound featuring a naphthalen-2-yl structure, focusing on the competition between hydrogen, stacking, and halogen bonding. The study provided insights into noncovalent interactions stabilizing crystal packing, using techniques such as Hirshfeld surface analysis and DFT calculations (Gouda et al., 2022).
Bioactivity and Chemical Properties
Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as a potent inhibitor of aminopeptidase N, showcasing its anti-angiogenic activity. The compound exhibited potent inhibitory action, suggesting its potential in cancer treatment through the modulation of angiogenesis (Lee et al., 2005).
Propiedades
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-18(12-22-16-7-3-4-8-17(16)26-19(22)24)21-13-20(25)10-9-14-5-1-2-6-15(14)11-20/h1-8,25H,9-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGUKQKOLVJNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)CN3C4=CC=CC=C4OC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)


![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)



![N-(3-chloro-2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3008191.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/no-structure.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)

